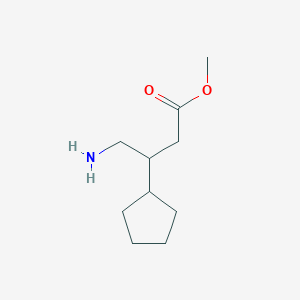

Methyl 4-amino-3-cyclopentylbutanoate

Description

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 4-amino-3-cyclopentylbutanoate |

InChI |

InChI=1S/C10H19NO2/c1-13-10(12)6-9(7-11)8-4-2-3-5-8/h8-9H,2-7,11H2,1H3 |

InChI Key |

XXBKAZQTHGIAAH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CN)C1CCCC1 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl 4-amino-3-cyclopentylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block in peptide synthesis and is used in the study of enzyme mechanisms. Medicine: Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-amino-3-cyclopentylbutanoate exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences among methyl 4-amino-3-cyclopentylbutanoate and analogs:

Key Observations:

- Cyclopentyl vs. Phenyl Substituents: The cyclopentyl group in methyl 4-amino-3-cyclopentylbutanoate contributes to greater lipophilicity compared to the aromatic phenyl group in its analog. This difference may influence solubility (e.g., lower water solubility for cyclopentyl derivatives) and biological membrane permeability .

- Amino Group Positioning: Methyl 3-aminocyclopentanecarboxylate integrates the amino group directly onto the cyclopentane ring, reducing conformational flexibility compared to the linear butanoate backbone of the target compound .

- Natural vs. Synthetic Analogs: Sandaracopimaric acid methyl ester, a diterpene methyl ester from plant resins, demonstrates how backbone rigidity (e.g., fused rings) contrasts with the flexible aliphatic chain of synthetic amino esters .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-amino-3-cyclopentylbutanoate in laboratory settings?

- Methodological Answer: Synthesis typically involves esterification of the corresponding carboxylic acid derivative with methanol under acidic catalysis, followed by introduction of the cyclopentyl and amino groups via nucleophilic substitution or reductive amination. Key intermediates should be purified using column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterized via TLC. Reaction optimization may require adjusting stoichiometry of reagents like DCC (dicyclohexylcarbodiimide) for amide bond formation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of Methyl 4-amino-3-cyclopentylbutanoate?

- Methodological Answer:

- NMR: Use - and -NMR to verify the cyclopentyl group (multiplet signals for cyclopentane protons at δ 1.5–2.5 ppm) and methyl ester (singlet at δ 3.6–3.7 ppm). The amino group may appear as a broad peak at δ 1.0–2.0 ppm in -NMR .

- IR: Confirm ester carbonyl stretch (~1740 cm) and primary amine N-H stretches (~3350 cm).

- MS: High-resolution mass spectrometry (HRMS) should match the molecular ion peak for (calculated [M+H]: 184.1338).

Q. What purification strategies are effective for isolating Methyl 4-amino-3-cyclopentylbutanoate from reaction mixtures?

- Methodological Answer: After synthesis, use liquid-liquid extraction (e.g., dichloromethane/water) to remove polar byproducts. Final purification via flash chromatography (gradient elution with 10–30% ethyl acetate in hexane) or recrystallization (solvent: ethanol/water) enhances purity. Monitor for common impurities like unreacted carboxylic acid or over-alkylated derivatives using HPLC with a C18 column .

Advanced Research Questions

Q. How do the cyclopentyl and amino groups influence the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer: The cyclopentyl group engages in hydrophobic interactions with enzyme pockets, while the amino group forms hydrogen bonds with catalytic residues. To study this, perform molecular docking simulations (software: AutoDock Vina) using the compound’s 3D structure (generated from SMILES: COC(=O)CC(C1CCCC1)N) and compare binding energies with mutant enzymes. Validate experimentally via surface plasmon resonance (SPR) to measure dissociation constants () .

Q. How can researchers resolve contradictions in biological activity data across assay platforms?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, co-solvents) affecting the compound’s ionization or stability. Standardize protocols by:

- Pre-equilibrating the compound in assay buffer (e.g., PBS, pH 7.4) for 1 hour.

- Using LC-MS to confirm compound integrity post-assay.

- Cross-validating results with orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity assays) .

Q. What advanced techniques are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Analyze degradation products via UPLC-QTOF-MS. For thermal stability, use differential scanning calorimetry (DSC) to identify melting points and decomposition events .

Q. How can impurity profiling be optimized for Methyl 4-amino-3-cyclopentylbutanoate?

- Methodological Answer: Employ orthogonal chromatographic methods:

- HPLC: Use a polar-embedded column (e.g., Waters Atlantis T3) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water.

- GC-MS: Detect volatile impurities (e.g., residual solvents) with a DB-5MS column.

- Reference standards for common impurities (e.g., 4-cyclohexylbutanoic acid derivatives) should be synthesized and characterized for accurate quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.